9H-Carbazole-1-carbonitrile
Overview
Description
9H-Carbazole-1-carbonitrile is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent photochemical and thermal stability. The compound has a molecular formula of C13H8N2 and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1-carbonitrile typically involves the reaction of carbazole with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbazole-1,4-dione.
Reduction: Formation of 9H-carbazole-1-amine.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
9H-Carbazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and polymers. It is also used in the development of materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 9H-Carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
9H-Carbazole: The parent compound of 9H-Carbazole-1-carbonitrile, known for its photochemical stability and use in organic electronics.
9H-Carbazole-3-carbonitrile: Another derivative with similar properties but different substitution patterns, leading to variations in reactivity and applications.
9H-Carbazole-9-yl-phenyl-9H-carbazole-3-carbonitrile: A more complex derivative used in advanced optoelectronic applications.
Uniqueness: this compound is unique due to its specific substitution at the 1-position, which imparts distinct chemical and physical properties. This substitution enhances its electron-withdrawing capability, making it a valuable compound in the synthesis of advanced materials and in various research applications.
Properties
IUPAC Name |
9H-carbazole-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCYEKJBUXRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551439 | |
Record name | 9H-Carbazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83415-88-7 | |
Record name | 9H-Carbazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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